molecular formula C17H16N2O2 B5117145 4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione

4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione

Cat. No. B5117145
M. Wt: 280.32 g/mol
InChI Key: HAQJGWJLNVFFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione, also known as PDD, is a synthetic compound that has been widely used in scientific research due to its unique properties. PDD is a cyclic imide that has a rigid and planar structure, making it an ideal candidate for investigating the mechanism of action and physiological effects of various compounds.

Mechanism of Action

4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione acts as a competitive antagonist at serotonin receptors, blocking the binding of serotonin to these receptors. It also has affinity for dopamine and adrenergic receptors, but its effects on these receptors are less well understood.
Biochemical and Physiological Effects:
4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of serotonin and norepinephrine, as well as to inhibit the activity of monoamine oxidase. 4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione has several advantages for use in lab experiments. It has a rigid and planar structure, which makes it an ideal tool for investigating the structure-activity relationship of various compounds. 4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione is also relatively easy to synthesize, making it readily available for use in research. However, 4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione has some limitations, including its limited selectivity for serotonin receptors and its potential toxicity at high doses.

Future Directions

There are several future directions for research involving 4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione. One area of interest is the development of more selective and potent 4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione analogs that could be used as therapeutic agents. Another area of interest is the investigation of the physiological effects of 4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione in different animal models. Finally, the use of 4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione in combination with other compounds could provide insights into the complex interactions between various neurotransmitter systems.

Synthesis Methods

4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione can be synthesized through a multistep process that involves the reaction of 2-phenyl-1,3-dioxolane-4-methanol with phthalic anhydride, followed by the reduction of the resulting imide with sodium borohydride. The final product is obtained through a cyclization reaction using acetic anhydride.

Scientific Research Applications

4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione has been used in scientific research to investigate the mechanism of action and physiological effects of various compounds. It has been shown to interact with a variety of receptors, including serotonin, dopamine, and adrenergic receptors. 4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione has also been used as a tool for studying the structure-activity relationship of various compounds.

properties

IUPAC Name

4-phenyl-4,5-diazatetracyclo[6.3.2.02,7.09,11]tridec-12-ene-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-16-14-10-6-7-11(13-8-12(10)13)15(14)17(21)19(18-16)9-4-2-1-3-5-9/h1-7,10-15H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQJGWJLNVFFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(NC4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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